2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide
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Overview
Description
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a carbamimidoyl group, and an isothiourea moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Carbamimidoyl Group: This step involves the reaction of the benzyl compound with thiourea in the presence of a base to form the isothiourea moiety.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to the isothiourea compound to form the DI-hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl derivatives.
Scientific Research Applications
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide involves its interaction with specific molecular targets. The isothiourea moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-thiourea: Similar structure but lacks the isothiourea moiety.
Benzyl isothiourea: Contains the isothiourea group but lacks the carbamimidoyl group.
4-Carbamimidoylbenzyl isothiourea: Similar but with variations in the positioning of functional groups.
Uniqueness
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16Br2N4S2 |
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Molecular Weight |
416.2 g/mol |
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C10H14N4S2.2BrH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H |
InChI Key |
IMSCMCZCSGAQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Br.Br |
Origin of Product |
United States |
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